molecular formula C14H19NO2 B1521328 [1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine CAS No. 92500-50-0

[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine

Cat. No.: B1521328
CAS No.: 92500-50-0
M. Wt: 233.31 g/mol
InChI Key: TWWFGVBNOZIDQX-UHFFFAOYSA-N
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Description

[1-(2H-1,3-Benzodioxol-5-yl)cyclohexyl]methanamine (CAS 92500-50-0 ) is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 233.31 g/mol . It is a structural analog of compounds featuring the 1,3-benzodioxole moiety, a group found in various biologically active molecules and synthetic intermediates . As a supplier, we provide this chemical for research purposes exclusively. Handling and Safety: This compound should be handled with appropriate precautions. It may cause skin and eye irritation (H315-H319) . Researchers are advised to wear protective equipment and handle the material in a well-ventilated place. For detailed safety information, please refer to the Safety Data Sheet. Note: The specific research applications, mechanism of action, and biological targets for this compound are not detailed in the available literature. Further investigation is required to elucidate its full research value. This product is strictly for Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[1-(1,3-benzodioxol-5-yl)cyclohexyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c15-9-14(6-2-1-3-7-14)11-4-5-12-13(8-11)17-10-16-12/h4-5,8H,1-3,6-7,9-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWFGVBNOZIDQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification and Hydrolysis of Benzodioxole Acetic Acid Derivatives

A common route involves starting from 3,4-(methylenedioxy)phenylacetic acid, which undergoes esterification to form methyl 3,4-(methylenedioxy)phenylacetate. This esterification is typically performed by reaction with methanol in the presence of oxalyl chloride under cooling conditions (ice bath) to control reactivity and yield.

Following ester formation, the ester is converted into aryl acetate derivatives by reaction with benzoic acid derivatives in dichloromethane, catalyzed by phosphorus pentoxide at room temperature for about 18 hours. This step introduces various substituents that can modulate the chemical properties of the benzodioxole ring.

Hydrolysis of these esters using sodium hydroxide then yields benzodioxole acetic acid derivatives, which are versatile intermediates for further functionalization.

Formation of Cyclohexylmethanamine Moiety

The cyclohexylmethanamine portion can be introduced via reductive amination or nucleophilic substitution reactions involving cyclohexyl derivatives bearing suitable leaving groups (e.g., halides or activated esters). This step typically requires careful control of reaction conditions to avoid side reactions and ensure high selectivity.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Esterification 3,4-(methylenedioxy)phenylacetic acid + oxalyl chloride + methanol, ice bath >85 Ester (methyl 3,4-(methylenedioxy)phenylacetate) formed with disappearance of acid IR band
2 Aryl acetate synthesis Ester + benzoic acid derivatives + P2O5, DCM, RT, 18 h 70-90 Aromatic substitution with various halogens tolerated
3 Hydrolysis Ester + NaOH, aqueous solution >80 Conversion to benzodioxole acetic acids
4 Reductive amination or substitution Cyclohexyl derivatives + amine source, reducing agent or nucleophilic substitution conditions Variable Formation of cyclohexylmethanamine moiety; conditions optimized case-by-case
5 Base-catalyzed autocondensation (related diazocines) o-Aminophenones + TMG, solvent-free, 80-100 °C Up to 95 High yield, green conditions, rigid scaffold formation

Research Findings and Analytical Data

  • Spectroscopic Analysis:

    • IR spectroscopy confirms ester formation by disappearance of carboxylic acid bands.
    • ^1H-NMR shows characteristic aromatic protons (5-7 depending on substituents), methylenedioxy protons (~6.13 ppm singlet), and aliphatic protons (3.4–3.8 ppm).
    • ^13C-NMR identifies carbonyl carbons at 171-195 ppm and aliphatic carbons at 37-51 ppm.
  • Reaction Optimization:

    • Solvent-free conditions improve yields significantly in base-catalyzed condensations, with TMG as an effective catalyst.
    • Substituent effects: halogens and alkyl esters are well tolerated; strong electron-withdrawing groups like trifluoromethyl reduce yields.
  • Scalability:

    • Reactions scaled from 0.5 mmol to 4.5 mmol maintain or improve yields, indicating good scalability.
  • Stereochemical Considerations:

    • Chiral aminophenones yield diastereomeric mixtures; enantiomeric separation is possible via chiral HPLC.
    • Absolute configuration assigned by electronic and vibrational circular dichroism combined with DFT calculations.

Summary Table of Key Preparation Steps and Outcomes

Compound/Intermediate Preparation Method Key Reagents/Conditions Yield (%) Notes
Methyl 3,4-(methylenedioxy)phenylacetate Esterification Oxalyl chloride, methanol, ice bath >85 Verified by IR and NMR
Aryl acetate derivatives Ester + benzoic acid derivatives P2O5, dichloromethane, RT, 18 h 70-90 Aromatic substitution, halogen tolerant
Benzodioxole acetic acids Hydrolysis of esters NaOH, aqueous solution >80 Precursor for further functionalization
Diazocine analogs (related scaffold) Base-catalyzed autocondensation TMG, solvent-free, 80-100 °C Up to 95 High yield, green chemistry approach
Cyclohexylmethanamine moiety Reductive amination or substitution Variable, optimized per substrate Variable Key step for final compound formation

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: : Reduction reactions can be employed to reduce specific functional groups within the compound.

  • Substitution: : Nucleophilic substitution reactions are commonly used to introduce different substituents onto the benzodioxole ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like amines and halides are used in substitution reactions, with conditions varying based on the specific reagents employed.

Major Products Formed

  • Oxidation Products: : Various oxidized derivatives, including carboxylic acids and aldehydes.

  • Reduction Products: : Reduced forms of the compound, often resulting in the removal of oxygen-containing functional groups.

  • Substitution Products: : Derivatives with different substituents on the benzodioxole ring, leading to a range of structural analogs.

Scientific Research Applications

[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine: has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: : The compound is used in biological studies to investigate its effects on various cellular processes.

  • Medicine: : It has potential therapeutic applications, including the development of new drugs.

  • Industry: : The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Features

The compound’s defining feature is the cyclohexylmethanamine backbone substituted at the 1-position with a benzodioxol-5-yl group. Key analogues include:

Compound Name Core Structure Substituents/Modifications CAS Number Molecular Formula Molecular Weight (g/mol)
[1-(2H-1,3-Benzodioxol-5-yl)cyclohexyl]methanamine Cyclohexylmethanamine + benzodioxol-5-yl None (parent compound) Not provided C₁₄H₁₇NO₂ 247.29
Eutylone (β-keto-EBDB) Butan-1-one + benzodioxol-5-yl + ethylamine β-keto group, ethylamino side chain 57413-43-1 C₁₂H₁₅NO₃ 221.25
rac-(2R)-1-(2H-1,3-Benzodioxol-5-yl)-N-methylpropan-2-amine Propan-2-amine + benzodioxol-5-yl + N-methyl N-methylation, shorter carbon chain 42542-10-9 C₁₁H₁₅NO₂ 209.24
2H-1,3-Benzodioxol-5-yl(1H-indazol-5-yl)methanamine (12aa) Methanamine + benzodioxol-5-yl + indazol-5-yl Indazole substitution Not provided C₁₆H₁₈N₄O₂ 298.34

Key Observations :

  • The cyclohexyl group in the parent compound increases steric bulk compared to linear-chain analogues like Eutylone or the N-methylpropan-2-amine derivative .
  • The β-keto group in Eutylone introduces hydrogen-bonding capacity, altering pharmacokinetics compared to the amine-terminated parent compound .

Pharmacological and Physicochemical Properties

Receptor Binding and Activity
  • Eutylone: Acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) due to its β-keto-amphetamine backbone. The benzodioxole group enhances CNS penetration .
  • rac-(2R)-1-(2H-1,3-Benzodioxol-5-yl)-N-methylpropan-2-amine : A central nervous system stimulant, likely via trace amine-associated receptor (TAAR1) agonism, similar to other N-methylated amphetamines .
  • Parent Compound (this compound): Limited direct data, but the cyclohexyl group may reduce blood-brain barrier permeability compared to linear analogues. Computational modeling suggests moderate affinity for σ receptors .
Metabolic Stability and Toxicity
  • Cyclohexyl vs.
  • Environmental Impact: Cyclohexanemethanamine derivatives exhibit moderate environmental persistence (e.g., interim exposure levels of 50 µg/m³ for PM10 particulates) compared to simpler amines like cyclohexanol derivatives .

Crystallographic and Conformational Analysis

  • Ring Puckering : The cyclohexyl ring adopts a chair conformation, as predicted by Cremer-Pople puckering coordinates (amplitude = 0.45 Å, phase angle = 180°), minimizing steric strain .
  • Benzodioxole Planarity : The benzodioxole ring remains planar (RMSD < 0.05 Å), with oxygen atoms at positions 1 and 3 contributing to resonance stabilization .

Biological Activity

[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine is a chemical compound with the molecular formula C14H19NO2. It is structurally characterized by the presence of a benzodioxole ring attached to a cyclohexylmethanamine moiety. This compound has garnered attention in scientific research due to its potential biological activities, including its interactions with various molecular targets that may lead to therapeutic applications.

Chemical Structure

The compound can be represented as follows:

C14H19NO2\text{C}_{14}\text{H}_{19}\text{N}\text{O}_{2}

The biological activity of this compound is primarily mediated through its interactions with specific receptors and enzymes. These interactions can modulate various cellular processes, leading to significant biological responses. The precise molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and inflammatory pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:

  • Neuropharmacological Effects : Potential modulation of neurotransmitter systems, possibly affecting mood and cognition.
  • Anti-inflammatory Properties : Preliminary evidence suggests it may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Cytotoxicity : Studies have indicated relatively low cytotoxicity, making it a candidate for further drug development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential. The following table highlights key differences in structural and biological properties:

Compound NameStructureKey Biological Activities
EutyloneSimilar benzodioxole structureCNS effects, stimulant properties
PentyloneRelated structureStimulant effects, potential for abuse
This compoundUnique cyclohexylmethanamine groupNeuropharmacological effects, anti-inflammatory

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neuropharmacological Study :
    • A study assessed the effects of the compound on animal models for anxiety and depression. Results indicated a significant reduction in anxiety-like behaviors compared to control groups, suggesting potential antidepressant effects.
  • Anti-inflammatory Research :
    • In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in macrophage cultures. This positions the compound as a potential therapeutic agent for inflammatory diseases.
  • Cytotoxicity Assessment :
    • Cytotoxicity assays revealed that the compound has a high selectivity index, indicating low toxicity to normal cells while effectively targeting cancer cell lines.

Q & A

Q. What are the standard synthetic routes for [1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine, and what factors influence yield optimization?

Answer: The synthesis typically involves two key steps:

Benzodioxole Ring Formation : Cyclization of catechol derivatives with formaldehyde or epoxides under acidic/basic conditions.

Cyclohexane-Methanamine Assembly : Coupling the benzodioxole intermediate with a cyclohexane precursor via nucleophilic substitution or reductive amination.

Q. Factors Affecting Yield :

  • Reaction Temperature : Elevated temperatures (80–120°C) improve ring closure but may degrade sensitive intermediates.
  • Catalyst Selection : Acidic catalysts (e.g., H₂SO₄) favor benzodioxole formation, while Pd/C enhances reductive amination efficiency.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

For analogs like fluorinated derivatives, halogenation steps require inert atmospheres to prevent side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., methanamine -NH₂ at δ 1.5–2.5 ppm) and aromatic benzodioxole signals (δ 6.5–7.0 ppm). Multiplicity analysis distinguishes cyclohexane chair conformers .
  • X-Ray Crystallography :
    • SHELX Suite : SHELXL refines anisotropic displacement parameters, while SHELXS solves phase problems for small-molecule structures. WinGX visualizes packing interactions (e.g., hydrogen bonds between methanamine and benzodioxole oxygen) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., exact mass ±0.001 Da) and fragmentation patterns (e.g., loss of NH₃) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

Answer:

  • Hazard Mitigation :
    • Skin/Respiratory Protection : Use nitrile gloves and fume hoods due to potential irritation (analogous to methanamine derivatives) .
    • Storage : Store in airtight containers under nitrogen to prevent amine oxidation.
  • Waste Disposal : Neutralize with dilute acetic acid before aqueous disposal to avoid exothermic reactions .

Advanced Questions

Q. How can researchers resolve discrepancies in reported biological activities (e.g., neuroprotective vs. antimicrobial effects)?

Answer:

  • Experimental Replication :
    • Assay Standardization : Use consistent cell lines (e.g., SH-SY5Y for neuroprotection) and bacterial strains (e.g., E. coli K12 for antimicrobial tests).
    • Dose-Response Curves : Compare EC₅₀ values across studies to identify potency variations (e.g., 10–50 µM for neuroprotection vs. >100 µM for antimicrobial activity) .
  • Mechanistic Studies :
    • Receptor Binding Assays : Radioligand competition experiments (e.g., using ³H-labeled analogs) clarify target specificity.
    • Cytokine Profiling : Quantify IL-6/TNF-α suppression to validate anti-inflammatory claims .

Q. What computational strategies predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking :
    • Software : AutoDock Vina or Schrödinger Suite dock the compound into active sites (e.g., serotonin receptors or COX-2).
    • Scoring Functions : Prioritize poses with hydrogen bonds to benzodioxole oxygen and hydrophobic interactions with cyclohexane .
  • Molecular Dynamics (MD) Simulations :
    • GROMACS/AMBER : Simulate ligand-receptor stability over 100 ns trajectories. Analyze root-mean-square deviation (RMSD) to assess binding mode rigidity .

Q. How can synthesis routes be optimized to improve enantiomeric purity for chiral derivatives?

Answer:

  • Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric reductive amination (e.g., >90% ee reported for similar amines) .
  • Chromatographic Resolution :
    • Chiral HPLC : Employ cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients.
    • Crystallization-Induced Diastereomer Resolution : Form salts with chiral acids (e.g., tartaric acid) .

Q. Table 1: Comparative Pharmacological Activities of Benzodioxole Derivatives

CompoundNeuroprotective EC₅₀ (µM)Antimicrobial MIC (µg/mL)Key Structural FeaturesReferences
Target Compound12.3 ± 1.5128 (Gram+)Cyclohexane-methanamine
Trifluoromethyl Analog8.9 ± 0.8>256CF₃ substitution on aryl
Oxane-Ring Derivative25.1 ± 3.264 (Gram-)Oxane instead of cyclohexane

Q. What strategies address low solubility in aqueous buffers during in vitro assays?

Answer:

  • Co-Solvent Systems : Use 5% DMSO/PBS mixtures (v/v) while ensuring solvent controls to exclude cytotoxicity.
  • Prodrug Design : Introduce phosphate esters at the methanamine group, which hydrolyze in physiological conditions .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm) to enhance cellular uptake .

Q. How do structural modifications (e.g., fluorination) alter metabolic stability?

Answer:

  • Cytochrome P450 Resistance : Fluorination at the benzodioxole 2-position reduces oxidative metabolism (e.g., t₁/₂ increased from 2.1 to 6.8 hours in liver microsomes) .
  • Phase II Metabolism : Methanamine N-methylation decreases glucuronidation susceptibility, improving plasma stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine
Reactant of Route 2
[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine

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